

YKL-05-099 versus other SIK inhibitors like HG-9-91-01

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Compound of Interest

Compound Name: YKL-05-099

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An Objective Comparison of **YKL-05-099** and HG-9-91-01 for Salt-Inducible Kinase (SIK) Inhibition

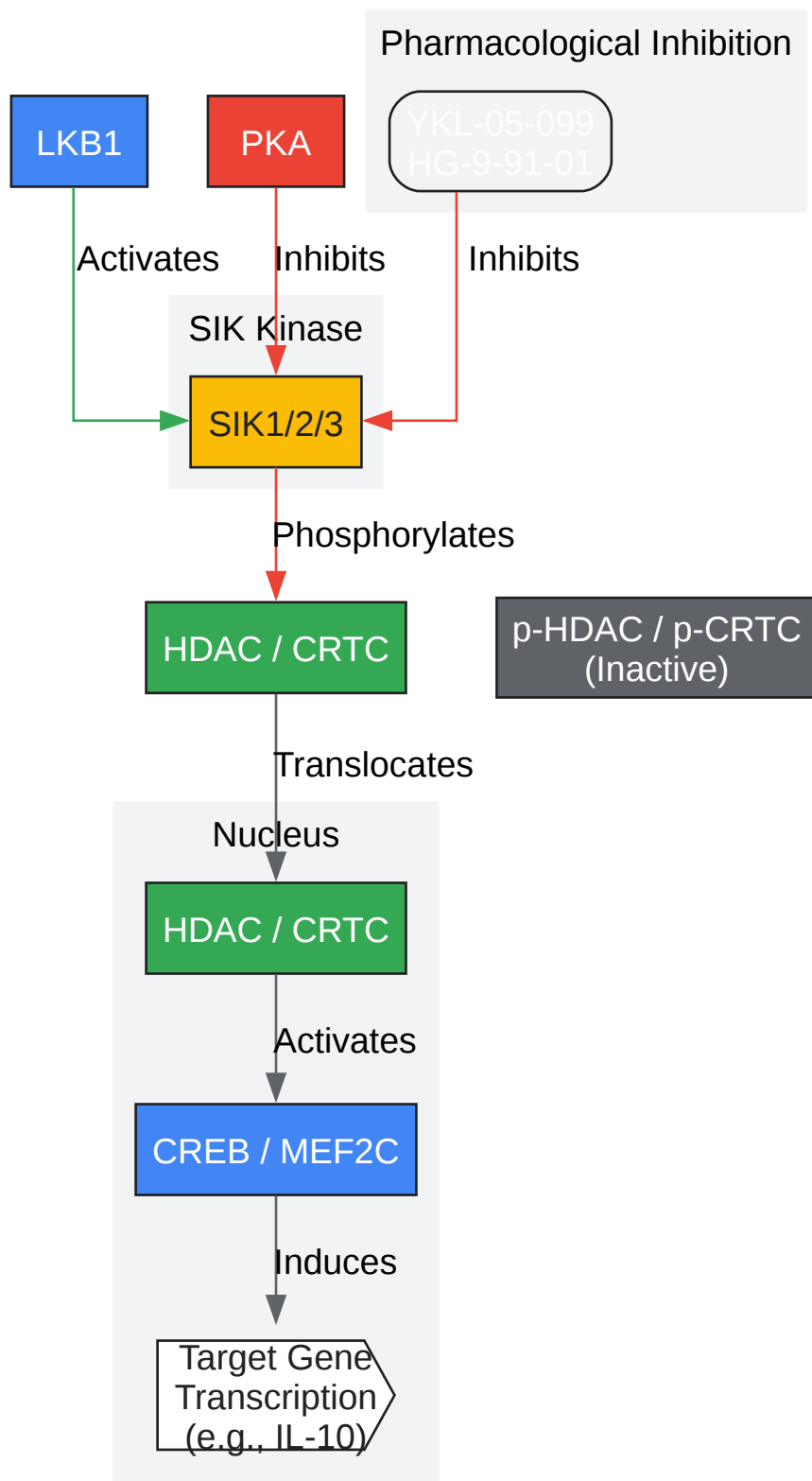
Introduction

Salt-inducible kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) family, comprise three isoforms: SIK1, SIK2, and SIK3.[1][2] These serine/threonine kinases are crucial regulators of various physiological processes, including metabolism, immune function, and development.[3] Dysregulation of SIK activity has been implicated in inflammatory diseases, cancer, and metabolic disorders, making them a compelling target for therapeutic intervention.[1][4][5] **YKL-05-099** and HG-9-91-01 are two widely utilized small molecule inhibitors developed to probe SIK function. This guide provides a detailed, data-driven comparison of their performance, experimental applications, and physicochemical properties to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: SIK Signaling

SIKs are activated via phosphorylation by upstream kinases like Liver Kinase B1 (LKB1).[3][5] Once active, SIKs phosphorylate key downstream targets, including Class IIa histone deacetylases (HDACs) and CREB-regulated transcription coactivators (CRTC).[3] This phosphorylation event promotes the sequestration of HDACs and CRTCs in the cytoplasm, preventing their nuclear translocation and subsequent activation of transcription factors such as CREB and MEF2C. SIK inhibitors like **YKL-05-099** and HG-9-91-01 function by blocking the kinase activity of SIKs. This prevents the phosphorylation of HDACs and CRTCs, allowing them

to move into the nucleus and modulate the expression of target genes, which can lead to anti-inflammatory effects like increased IL-10 production.[6][7]



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Fig. 1: SIK Signaling Pathway and Point of Inhibition.

Comparative Data Presentation

The following tables summarize the quantitative data for **YKL-05-099** and HG-9-91-01, providing a direct comparison of their biochemical potency, cellular activity, and pharmacokinetic profiles.

Table 1: Biochemical Potency (IC50, nM)

Inhibitor	SIK1	SIK2	SIK3	Reference(s)
YKL-05-099	~10	~40	~30	[8] [9] [10]
HG-9-91-01	0.92	6.6	9.6	[6] [11] [12]

Table 2: Cellular Activity & Selectivity

Inhibitor	IL-10 Enhancement (EC50)	Key Off-Targets	Reference(s)
YKL-05-099	460 nM	Ephrin receptors, Src family kinases	[8] [13]
HG-9-91-01	~200 nM	Src family, BTK, FGF/Ephrin receptors	[6] [11] [14]

Table 3: Pharmacokinetic Properties

Inhibitor	Mouse Liver Microsomal Stability	Suitability for In Vivo Use	Reference(s)
YKL-05-099	Stable (> 2 hours)	Yes, well-tolerated with proven in vivo activity	[8] [9] [15]
HG-9-91-01	Rapidly degraded ($t_{1/2}$ = 11 min)	No, unsuitable for direct injection into animals	[6]

Experimental Protocols and Methodologies

In Vitro Kinase Inhibition Assay

To determine the IC₅₀ values, a competitive binding assay or a cell-free kinase assay is typically employed.

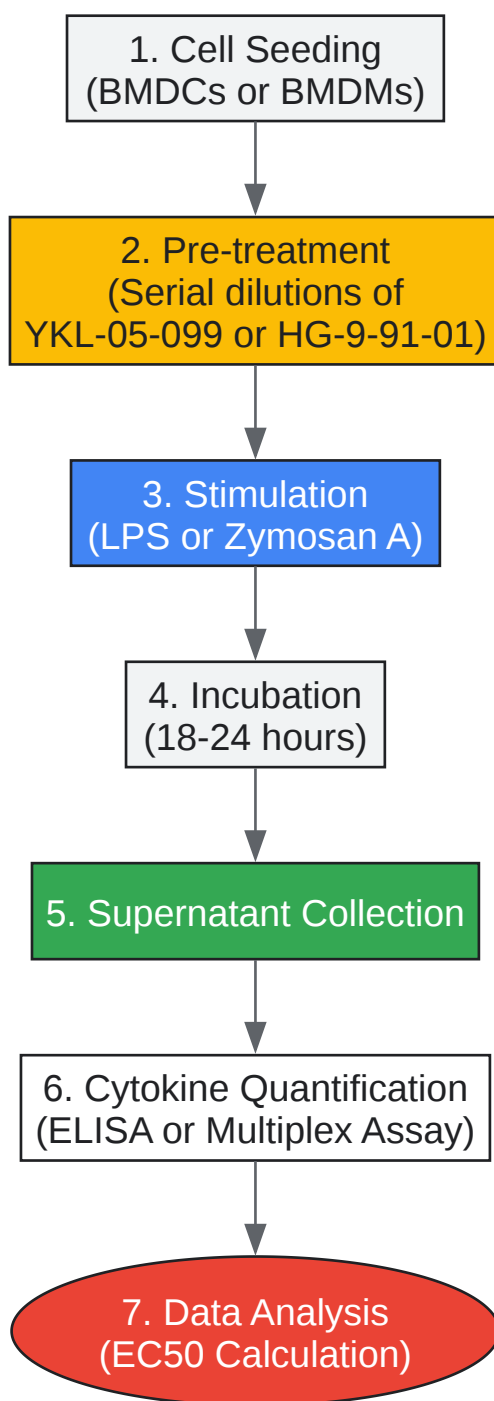
- Objective: To measure the concentration of the inhibitor required to reduce the kinase activity by 50%.
- Reagents: Recombinant human SIK1, SIK2, and SIK3 enzymes; ATP; substrate peptide; serially diluted inhibitor (**YKL-05-099** or HG-9-91-01); kinase buffer.
- Procedure:
 - The SIK enzyme is incubated with varying concentrations of the inhibitor in the assay buffer.
 - The kinase reaction is initiated by adding a mixture of ATP and the specific substrate.
 - The reaction is allowed to proceed for a specified time at a controlled temperature.
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using luminescence-based or fluorescence-based detection methods.

- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell-Based IL-10 Production Assay

This assay measures the ability of the inhibitors to modulate cytokine production in immune cells.

- Objective: To determine the EC50 of the inhibitor for enhancing IL-10 production.
- Cell Line: Mouse bone marrow-derived dendritic cells (BMDCs) or macrophages (BMDMs).
[6][8]
- Procedure:
 - Cells are plated and pre-treated with serially diluted concentrations of **YKL-05-099** or HG-9-91-01 for a period of 6 to 24 hours.[6][15]
 - Cells are then stimulated with an immune agonist such as Lipopolysaccharide (LPS) or Zymosan A to induce cytokine production.[6][8]
 - After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
 - The concentration of IL-10 in the supernatant is measured using an ELISA or a multiplex bead-based assay (e.g., Bio-Plex).[6]
 - EC50 values are determined from the dose-response curve.



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Fig. 2: Workflow for Cell-Based Cytokine Assay.

In Vivo Administration and Analysis

For **YKL-05-099**, in vivo studies are critical to understanding its therapeutic potential.

- Objective: To assess the inhibitor's efficacy and target engagement in a living organism.
- Animal Model: C57BL/6 mice are commonly used.[16]
- Procedure:
 - **YKL-05-099** is formulated in a suitable vehicle (e.g., 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% normal saline).[8]
 - The inhibitor is administered via intraperitoneal (IP) injection at a specified dose (e.g., 5-20 mg/kg).[8][16]
 - Following a treatment regimen, blood and tissue samples are collected.
 - Target engagement is confirmed by measuring the phosphorylation of SIK substrates, such as HDAC5 at Ser259, via immunoblotting.[8][15]
 - Downstream effects, such as serum cytokine levels (TNF α , IL-10), are measured to assess the biological response.[8]

Performance Comparison

YKL-05-099

YKL-05-099 emerges as a robust chemical probe for both in vitro and, significantly, in vivo investigations of SIK function.[15] While its in vitro potency against SIK isoforms is lower than that of HG-9-91-01, it effectively inhibits SIKs in cellular contexts. It reduces the phosphorylation of the SIK substrate HDAC5 and modulates cytokine production by suppressing pro-inflammatory TNF α , IL-6, and IL-12p40 while enhancing anti-inflammatory IL-10.[8][17]

The key advantage of **YKL-05-099** is its excellent pharmacokinetic profile. It is stable in mouse liver microsomes, is highly soluble, and achieves sustained free serum concentrations above its SIK2 IC₅₀ for over 16 hours at well-tolerated doses.[8][9][15] This stability has enabled its successful use in multiple mouse models, where it has been shown to attenuate salt-sensitive hypertension and suppress the progression of acute myeloid leukemia (AML).[16][18]

HG-9-91-01

HG-9-91-01 is a highly potent and selective pan-SIK inhibitor in biochemical and cellular assays, with IC₅₀ values in the low nanomolar to sub-nanomolar range.[6][11] It is a valuable tool for in vitro studies requiring potent and rapid inhibition of SIK activity. For example, it has been used effectively to demonstrate the role of SIKs in regulating the interconversion of macrophage polarization states by strongly increasing IL-10 production.[6]

However, the utility of HG-9-91-01 is strictly limited to in vitro applications. The compound is rapidly metabolized by mouse liver microsomes, with a half-life of only 11 minutes.[6] This poor metabolic stability makes it unsuitable for systemic administration in animal models, precluding its use for in vivo efficacy and tolerability studies.[6]

Conclusion

YKL-05-099 and HG-9-91-01 are both valuable SIK inhibitors, but their optimal applications differ significantly based on their distinct properties.

- HG-9-91-01 is the superior choice for in vitro experiments where maximum potency is desired to study acute SIK-dependent signaling events in cultured cells. Its sub-nanomolar to low-nanomolar IC₅₀ values ensure effective target inhibition.
- **YKL-05-099** is the definitive choice for in vivo studies. Its favorable pharmacokinetic profile, including high metabolic stability and proven bioavailability, allows for the investigation of SIK function in complex physiological and pathological settings within animal models. While less potent than HG-9-91-01 in vitro, its ability to achieve sustained and effective target inhibition in vivo makes it an indispensable tool for preclinical research.

Researchers should select the inhibitor that best aligns with their experimental design: HG-9-91-01 for potent in vitro work and **YKL-05-099** for essential in vivo validation.

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